molecular formula C16H21N3O3S B5835296 Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate

Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate

Cat. No.: B5835296
M. Wt: 335.4 g/mol
InChI Key: LICHWKYSRZODBD-UHFFFAOYSA-N
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Description

Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate typically involves multiple steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the carbamoyl group: This can be achieved by reacting the piperidine derivative with isocyanates or carbamoyl chlorides.

    Formation of the carbonothioyl group: This step involves the reaction of the carbamoylpiperidine with carbon disulfide and a suitable base.

    Coupling with the phenyl ring: The phenyl ring with an amino group can be coupled with the carbonothioylpiperidine derivative using standard peptide coupling reagents.

    Esterification: Finally, the phenyl derivative is esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Industry: Modification of polymer properties for specific applications.

Mechanism of Action

The mechanism of action of Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonyl]amino}phenyl)acetate: Similar structure but lacks the thioyl group.

    Ethyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate is unique due to the presence of the thioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-[(4-carbamoylpiperidine-1-carbothioyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-14(20)10-11-2-4-13(5-3-11)18-16(23)19-8-6-12(7-9-19)15(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHWKYSRZODBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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